Enantiomeric Purity and Optical Activity: Verifying D-Configuration for Cell Wall Targeting
D-Alanine-15N exhibits a specific optical rotation of [α]²⁵/D -14.5° (c = 2 in 1 M HCl), which is the exact opposite of L-Alanine-15N's value of +14.5° under identical conditions . This quantifiable difference in chiroptical properties confirms the enantiomeric identity and ensures the compound will be recognized and processed by D-alanine-specific enzymes, such as alanine racemase and D-Ala-D-Ala ligase, which are essential for bacterial cell wall biosynthesis. Using the incorrect enantiomer would result in complete failure of the labeling experiment.
| Evidence Dimension | Optical Rotation (Specific Rotation at 589 nm, 25°C) |
|---|---|
| Target Compound Data | [α]²⁵/D = -14.5° |
| Comparator Or Baseline | L-Alanine-15N: [α]²⁵/D = +14.5° |
| Quantified Difference | Δ = 29.0° (complete sign inversion) |
| Conditions | c = 2 in 1 M HCl |
Why This Matters
This confirms the correct stereochemistry for selective incorporation into bacterial peptidoglycan, a process exclusive to D-alanine, ensuring the isotope label reaches the intended biological target.
